
2-(1,3-Thiazol-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Thiazol-2-yl)butanoic acid is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the thiazole ring imparts unique chemical properties to the molecule, making it a valuable scaffold for the development of new drugs and other biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-2-yl)butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. For example, the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of a base such as sodium ethoxide can yield the thiazole ring. Subsequent alkylation with a suitable butanoic acid derivative can introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis would require efficient and cost-effective methods, possibly involving continuous flow reactors and automated processes to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could also be considered to minimize environmental impact.
化学反応の分析
Types of Reactions
2-(1,3-Thiazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazoles
Substitution: Halogenated thiazoles, nitrothiazoles, sulfonated thiazoles
科学的研究の応用
2-(1,3-Thiazol-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which can be used as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology: The compound’s thiazole ring is a common motif in biologically active molecules, making it a valuable scaffold for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Thiazole derivatives are known for their pharmacological activities, and this compound can be used in the design and synthesis of new therapeutic agents.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and fungicides, as well as in materials science for the production of dyes and pigments.
作用機序
The mechanism of action of 2-(1,3-Thiazol-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, the thiazole ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. For example, thiazole-containing compounds have been shown to inhibit enzymes like kinases and proteases, which are involved in cancer and inflammatory diseases.
類似化合物との比較
Similar Compounds
Thiazole: The parent compound of the thiazole family, which serves as a core structure for many biologically active molecules.
2-Aminothiazole: A derivative with an amino group at the C-2 position, known for its antimicrobial properties.
Thiazolidine: A saturated analog of thiazole, which has applications in medicinal chemistry as a scaffold for drug development.
Uniqueness
2-(1,3-Thiazol-2-yl)butanoic acid is unique due to the presence of both the thiazole ring and the butanoic acid moiety. This combination imparts distinct chemical properties, such as increased solubility and the ability to form hydrogen bonds, which can enhance its biological activity and make it a versatile building block for the synthesis of new compounds with diverse applications.
特性
分子式 |
C7H9NO2S |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
2-(1,3-thiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-2-5(7(9)10)6-8-3-4-11-6/h3-5H,2H2,1H3,(H,9,10) |
InChIキー |
XSJLEHRRPHCAQC-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC=CS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



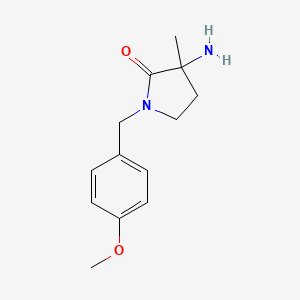
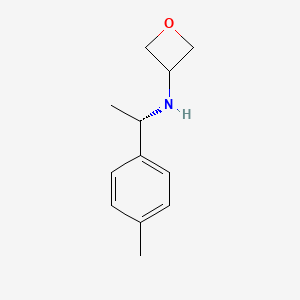


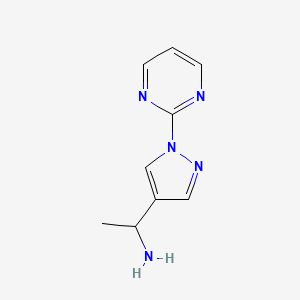

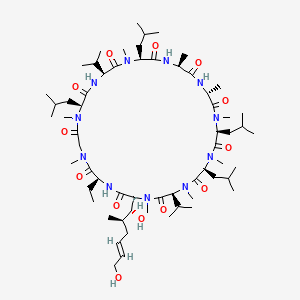
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
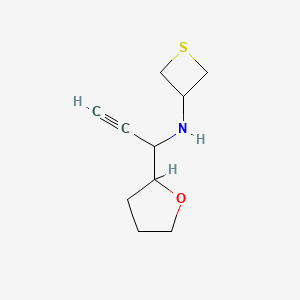
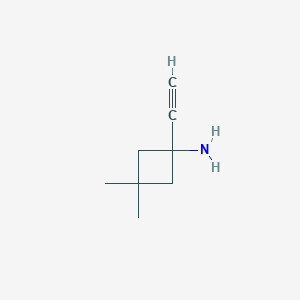
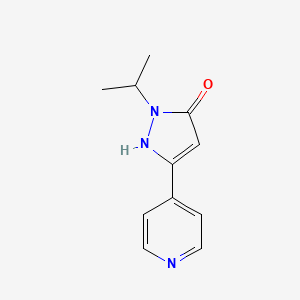

![tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B15278485.png)
